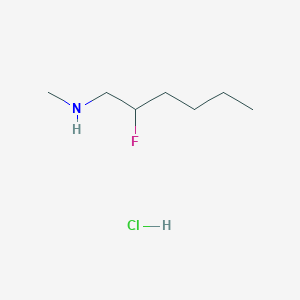
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride
Overview
Description
“3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1823364-49-3 . It is a white to yellow solid with a molecular weight of 143.56 . It is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for “3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride” is 1S/C4H7F2N.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H . This indicates the presence of 4 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom in the molecule .
Physical And Chemical Properties Analysis
“3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride” is a white to yellow solid . It has a molecular weight of 143.56 . The compound is stored at temperatures between 0-8°C .
Scientific Research Applications
Synthesis and Radiosynthesis for Imaging Applications
- Radiosynthesis of Imaging Agents : Research demonstrates the development of imaging agents, like [18F]FHBG for PET imaging, using fluorinated compounds through a one-pot, two-step synthesis process. This compound was specifically used for lung imaging in rats, showing potential in gene therapy imaging applications (Ponde, Dence, Schuster, & Welch, 2004).
- PET Tracers for Nicotinic Acetylcholine Receptors : The synthesis of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a PET tracer, highlights the use of fluorinated azetidine derivatives in developing radioligands for studying neuronal receptors (Ding, Liu, Wang, Marecek, Garza, Ojima, & Fowler, 2000).
Synthesis of Novel Compounds with Potential Biological Targets
- Synthesis of Antibacterial and Anticancer Compounds : A study on the synthesis of fluoroquinolones with azetidine derivatives highlights the potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the synthesis of novel compounds that may have applications in treating bacterial infections and cancer (Ikee, Hashimoto, Kamino, Nakashima, Hayashi, Sano, Shiro, Nagao, 2008).
- Development of Fluorescent Labels for Imaging : Incorporation of azetidine rings into fluorophore structures, as explored in the development of the Janelia Fluor (JF) series of dyes, showcases the application of azetidine derivatives in enhancing the brightness and stability of dyes for microscopy and live-cell imaging (Grimm, Muthusamy, Liang, Brown, Lemon, Patel, Lu, Macklin, Keller, Ji, Lavis, 2017).
General Applications of Azetidine Derivatives
- Chemical Synthesis and Biological Applications : Fluorinated azetidines and their derivatives have been studied for their synthetic aspects and potential as building blocks in more complex structures, highlighting their importance in medicinal chemistry for the development of enzyme inhibitors, anticancer agents, and other therapeutics (Meyer, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-fluoro-3-(3-methylbutyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-7(2)3-4-8(9)5-10-6-8;/h7,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXHEQDMMAQSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-methylbutyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine hydrochloride](/img/structure/B1484502.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

